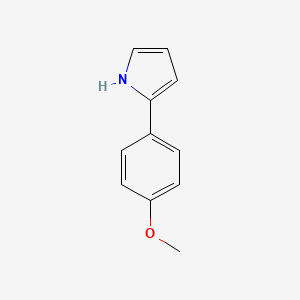
2-(4-methoxyphenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a 4-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. This reaction typically proceeds via a cyclization mechanism to form the pyrrole ring.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-methoxyphenylboronic acid is coupled with a suitable pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 2-(4-methoxyphenyl)pyrrolidine.
科学的研究の応用
2-(4-Methoxyphenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2-(4-Methoxyphenyl)-1H-pyrrole can be compared with other similar compounds, such as:
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(4-Methoxyphenyl)pyridine
These compounds share structural similarities but differ in their chemical properties and biological activities. For example, 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole have been studied for their selective inhibition of specific enzymes, highlighting the unique pharmacophore of each compound .
生物活性
2-(4-Methoxyphenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a 4-methoxyphenyl group, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various pyrrole derivatives, it was found that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting a moderate level of antimicrobial potency.
Anticancer Activity
The anticancer potential of this compound has been documented through various studies. One significant study reported the following findings:
- Cell Lines Tested : Human melanoma cells (SH-4), non-tumor keratinocytes (HaCaT)
- IC50 Values :
- SH-4 cells: 44.63±3.51μM
- HaCaT cells: 9.64±0.58μM
The selectivity index (SI) for this compound was calculated at 3.83, indicating a higher efficacy against cancer cells compared to normal cells, which is critical for minimizing side effects during treatment .
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest in the S phase. Flow cytometry analysis revealed that treatment with this compound significantly increased apoptotic cell populations in SH-4 melanoma cells after 48 hours of incubation .
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, a comparison with other known anticancer agents was made:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 44.63 ± 3.51 | 3.83 |
| Cisplatin | 18.2 | 0.38 |
| Temozolomide | 50 | Not applicable |
| Ribociclib | 34.96 | Not applicable |
This table illustrates that while this compound has a higher IC50 compared to Cisplatin, it also demonstrates a significantly better selectivity index, suggesting it may be less toxic to normal cells .
Case Studies
In one case study focusing on the antiproliferative effects of pyrrole derivatives, researchers synthesized multiple compounds, including derivatives of this compound. These derivatives were tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .
特性
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-8,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKNDMDNZWNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













